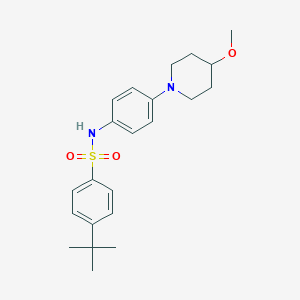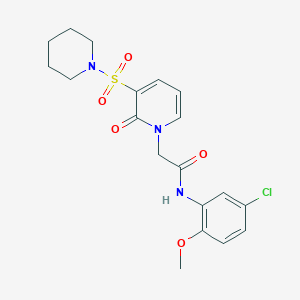
4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction between sulfonyl chlorides and amines in the presence of a base. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, in the presence of triethylamine, leads to the formation of a structurally similar sulfonamide. This process highlights the typical synthetic route involving activation of sulfonyl chlorides followed by nucleophilic attack by amines, underlining a general pathway that might be applicable for our compound of interest (Balu & Gopalan, 2013).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a molecule. The crystal structure of similar sulfonamide compounds reveals significant interactions, such as π–π interactions and hydrogen bonding, which are crucial for understanding the compound's stability and reactivity. For instance, extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds have been observed, providing insights into the molecular packing and interaction patterns within the crystal lattice (Balu & Gopalan, 2013).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Interaction Studies
Comparative Biological Activity of Pyridazine-Sulfonamide Compounds
- The compound 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, structurally related to the query compound, has been characterized spectroscopically and through X-ray diffraction. This study sheds light on the biological activity of pyridazine-sulfonamide compounds, offering insights into their potential applications in scientific research (Chatterjee et al., 2022).
Synthesis and Crystal Structure Analysis
- A related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was synthesized and analyzed, revealing a complex crystal structure with extensive π–π interactions and intermolecular hydrogen bonds. This research highlights the intricate molecular interactions and structural properties of benzenesulfonamide derivatives (Balu & Gopalan, 2013).
Photodynamic Therapy and Catalytic Activity
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential in photodynamic therapy, particularly in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them excellent Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Activity in Asymmetric Alkylation Reactions
- Cinchonidinium salts derived from benzenesulfonamides have been used as catalysts in asymmetric alkylation reactions, demonstrating the versatility of benzenesulfonamide compounds in facilitating enantioselective synthesis (Itsuno, Yamamoto, & Takata, 2014).
Bioactive Compound Synthesis and Analysis
Synthesis and Biological Screening of Sulfonamide Derivatives
- A range of benzenesulfonamide derivatives has been synthesized and evaluated for their bioactive properties, including antimicrobial and antitumor activities. This research underlines the potential of sulfonamide compounds in drug discovery and development (El-Gaby et al., 2018).
Synthesis and Bioactivity of New Benzenesulfonamides
- New benzenesulfonamides have been synthesized and tested for their cytotoxicity and potential as inhibitors of carbonic anhydrase. Some derivatives showed promising results, indicating their potential use in therapeutic applications (Gul et al., 2016).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)17-5-11-21(12-6-17)28(25,26)23-18-7-9-19(10-8-18)24-15-13-20(27-4)14-16-24/h5-12,20,23H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTPCIHBRHEANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)
![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)



![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

